molecular formula C18H15ClFN3O3S2 B2774312 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 922046-13-7

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2774312
CAS RN: 922046-13-7
M. Wt: 439.9
InChI Key: YAZYCHMMGJROIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess certain biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : A derivative of this compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, is noted as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This suggests potential applications in cancer research due to the role of PI3K/mTOR pathways in cancer progression (Stec et al., 2011).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain sulfonamide derivatives have shown cytotoxic activity against breast and colon cancer cell lines, implying their potential as chemotherapeutic agents (Ghorab et al., 2015).

  • Carbonic Anhydrase Inhibition : Derivatives of this compound have been found to inhibit carbonic anhydrase isozyme IX, a target for cancer therapy due to its overexpression in certain tumors (Ilies et al., 2003).

  • Aldose Reductase Inhibition : Studies have also identified the role of benzenesulfonamides in inhibiting aldose reductase, which has implications in managing diabetic complications (Alexiou & Demopoulos, 2010).

  • Ligand-Protein Interactions and Photovoltaic Efficiency : Research on benzothiazolinone acetamide analogs, similar to the compound , indicates potential in photovoltaic cells and interactions with Cyclooxygenase 1 (COX1), an enzyme involved in inflammation and pain pathways (Mary et al., 2020).

  • Antimicrobial Activity : Some derivatives have exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Badiger et al., 2013).

  • Anticonvulsant Activities : Derivatives of this compound have also been studied for anticonvulsant activities, demonstrating the compound's potential in treating neurological disorders (Kohn et al., 1993).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S2/c19-13-3-7-16(8-4-13)28(25,26)23-18-22-15(11-27-18)9-17(24)21-10-12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYCHMMGJROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

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